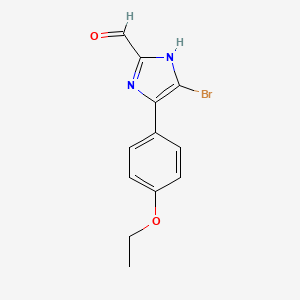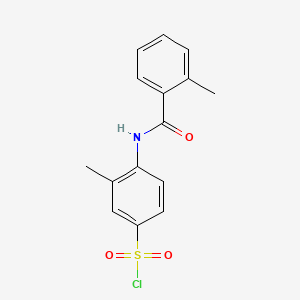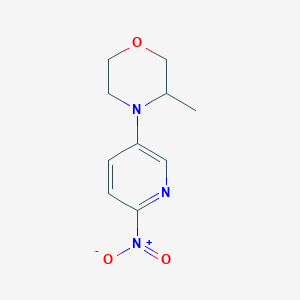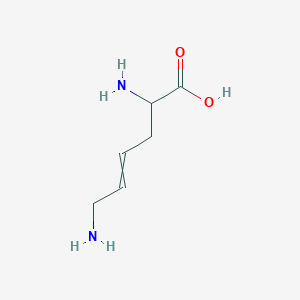
2,6-Diaminohex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminohex-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminohex-4-enoic acid typically involves the reaction of N-(4-chloro-2-butynyl)phthalimide with the sodium salt of ethyl acetamidomalonate. This reaction is followed by a two-step hydrolysis process to yield the desired acetylenic diamino acid . Another method involves the synthesis of trans-4,5-didehydro-DL-lysine, which is achieved through specific reaction conditions and reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of reactors and controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminohex-4-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino groups and the double bond in the hexenoic acid backbone .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds where the amino groups or the double bond have been modified .
Scientific Research Applications
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, 2,6-diaminohex-4-enoic acid has been investigated for its role as a lysine analog. It has been shown to inhibit the growth of certain microorganisms by interfering with DNA, RNA, and protein synthesis .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized products .
Mechanism of Action
The mechanism of action of 2,6-diaminohex-4-enoic acid involves its interaction with specific molecular targets and pathways. As a lysine analog, it competes with lysine for incorporation into proteins, thereby disrupting normal protein synthesis. This disruption leads to the inhibition of DNA, RNA, and protein synthesis in microorganisms, ultimately inhibiting their growth .
Comparison with Similar Compounds
- 4-oxo-L-lysine
- 2,6-diamino-4-oxohexanoic acid
- 2,6-diaminopimelic acid
Comparison: Compared to these similar compounds, 2,6-diaminohex-4-enoic acid is unique due to its double bond in the hexenoic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,6-diaminohex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10) |
InChI Key |
XDEFUBWPXAOAME-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)


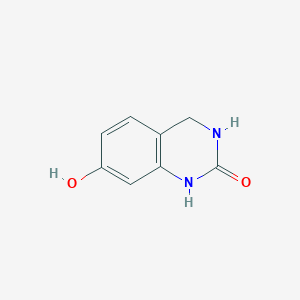
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
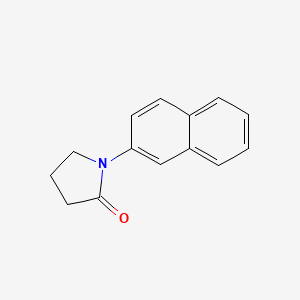
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
